2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

Description

Introduction

The field of halogenated aromatic amines has witnessed remarkable growth in recent decades, driven by the pharmaceutical industry's continuous search for compounds with enhanced therapeutic properties and improved pharmacokinetic profiles. Among these compounds, 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine stands as a representative example of the sophisticated molecular design principles that govern modern drug discovery and development. This compound embodies the strategic use of halogen substitution to modulate biological activity, metabolic stability, and molecular interactions with biological targets.

The significance of this particular compound extends beyond its individual properties to encompass its role as a member of the broader phenethylamine class, which has been extensively studied for diverse therapeutic applications. Phenethylamine derivatives have demonstrated remarkable versatility in medicinal chemistry, serving as central nervous system stimulants, therapeutic agents for various neurological conditions, and molecular scaffolds for drug development. The incorporation of halogen atoms, particularly fluorine and chlorine, into these structures represents a deliberate approach to enhance their pharmaceutical potential while addressing specific molecular challenges.

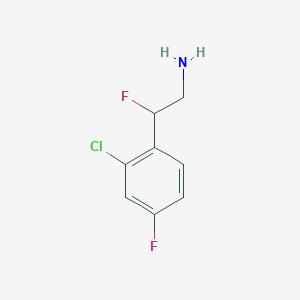

The molecular architecture of this compound reflects contemporary understanding of structure-activity relationships in pharmaceutical chemistry. The compound features a phenyl ring bearing chlorine at the 2-position and fluorine at the 4-position, connected to a fluoroethylamine chain where the fluorine atom occupies the 2-position of the ethyl group. This specific substitution pattern creates unique electronic and steric environments that influence the compound's interaction with biological systems and its overall pharmaceutical utility.

Chemical Significance and Historical Context of Halogenated Aryl Ethylamines

The development of halogenated aryl ethylamines represents a significant milestone in the evolution of pharmaceutical chemistry, with roots tracing back to early investigations into the structure-activity relationships of phenethylamine derivatives. Historical research in this field has been fundamentally shaped by the pioneering work of investigators who recognized the profound impact of halogen substitution on biological activity and pharmacological properties. The systematic exploration of halogenated phenethylamines gained particular momentum in the mid-20th century when researchers began to understand the relationship between molecular structure and therapeutic efficacy.

The chemical significance of halogenated aryl ethylamines stems from their unique ability to combine the biological activity of the phenethylamine backbone with the enhanced properties conferred by halogen substitution. Aryl halides have long been recognized as key building blocks in fine chemicals, pharmaceuticals, and agrochemicals, with their importance extending across multiple chemical disciplines. The commercial production of aryl chlorides alone reaches approximately 150,000 tons annually in the United States, demonstrating the industrial significance of halogenated aromatic compounds. This large-scale production reflects the versatility and utility of halogenated aromatics in synthetic chemistry and industrial applications.

Research investigations have revealed that phenethylamine compounds with halogen substitution on the aromatic ring tend to produce effects similar to amphetamine, while maintaining distinct pharmacological profiles that distinguish them from their non-halogenated counterparts. The strategic placement of halogen atoms allows medicinal chemists to fine-tune molecular properties, including lipophilicity, metabolic stability, and receptor binding affinity. This approach has proven particularly valuable in addressing the challenges associated with drug metabolism and elimination, where halogenated compounds often demonstrate enhanced resistance to enzymatic degradation.

The toxicological studies of halogenated phenethylamines have provided crucial insights into structure-activity relationships within this compound class. Research conducted on para-halogenated phenethylamine derivatives has demonstrated significant variations in acute toxicity profiles based on the specific halogen substituent employed. Studies involving Swiss male albino mice revealed that para-position aromatic ring halogenation substantially increases the acute toxic effects of phenethylamine, with lethal dose values varying systematically across different halogen substituents. These findings have contributed to a deeper understanding of how halogen substitution influences biological activity and safety profiles.

The development of synthetic methodologies for halogenated aryl ethylamines has evolved significantly, incorporating both traditional chemical approaches and modern biocatalytic methods. Traditional synthetic routes have relied heavily on electrophilic aromatic substitution reactions, particularly Friedel-Crafts halogenation using Lewis acid catalysts such as iron(III) chloride. However, these conventional methods often lack regioselectivity and generate substantial amounts of waste acid, prompting researchers to explore more environmentally sustainable alternatives.

Contemporary research has increasingly focused on enzyme-catalyzed halogenation reactions as environmentally friendly alternatives to traditional chemical methods. Flavin-dependent halogenases have emerged as particularly promising biocatalysts, capable of installing halogen atoms regioselectively on aromatic substrates through in situ production of hypohalous acid. These enzymatic approaches offer advantages in terms of selectivity, environmental sustainability, and the ability to operate under mild reaction conditions, representing a significant advancement in green chemistry principles.

The historical development of halogenated aryl ethylamines has also been influenced by advances in analytical methodologies for detecting and quantifying halogenation reactions. Recent developments include colorimetric assays based on quinone-amine adduct formation, which enable rapid and sensitive detection of both chemical and enzymatic arylamine halogenation reactions. These analytical tools have facilitated high-throughput screening of new halogenation catalysts and enzymes, accelerating the discovery and optimization of halogenated pharmaceutical compounds.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIPCIWADZOOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine, also known as TAK-242, is the Toll-like receptor 4 (TLR4). TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response.

Mode of Action

TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4. This inhibition prevents the activation of downstream signaling pathways that would otherwise lead to inflammation.

Biological Activity

2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and cancer therapeutics.

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C8H9ClF2N

- Molecular Weight : 191.61 g/mol

- IUPAC Name : 2-(2-chloro-4-fluorophenyl)ethanamine hydrochloride

- CAS Number : 1212154-58-9

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorine substituents are believed to enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

- Neuropharmacological Effects :

- Antitumor Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuropharmacological | Modulation of serotonin and dopamine receptors; potential psychoactive effects |

| Antitumor Activity | Inhibition of tumor growth in xenograft models; IC50 values indicating potency |

| Antimicrobial | Effective against S. aureus; MIC values demonstrating varying efficacy |

Case Study: Neuropharmacological Impact

A study by Poklis et al. (2017) investigated the effects of phenethylamine derivatives on serotonin receptor modulation. The findings indicated that certain structural modifications, including halogen substitutions like fluorine and chlorine, significantly influenced receptor affinity and activity .

Case Study: Antitumor Efficacy

In a separate study focusing on HDAC inhibitors, researchers found that compounds with similar fluorinated structures exhibited significant antitumor activity in HepG2 cells, with an IC50 value of 1.30 μM compared to a control . This suggests that this compound may share similar mechanisms leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1824400-76-1)

- Structure : Chlorine at position 4 and fluorine at position 2 on the phenyl ring.

- For example, the electron-withdrawing Cl at position 4 may reduce electron density in the aromatic system compared to the target compound .

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (CAS: 730913-16-3)

Substitution Variants

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

- Structure : A bulkier isopropyl group replaces the ethylamine backbone.

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3)

- Structure : Trifluoro substitution on the ethanamine carbon and Cl/F at positions 4/3 on the phenyl ring.

Comparative Data Table

Preparation Methods

Nucleophilic Substitution Starting from 2-Chloro-4-fluoroacetophenone

- Starting Material: 2-chloro-4-fluoroacetophenone

- Reagents: Amine source (e.g., ammonia or primary amines), bases such as sodium hydride or potassium carbonate

- Solvents: Ethanol, dichloromethane, or tetrahydrofuran (THF)

- Conditions: Reaction temperatures range from room temperature to reflux

- Process:

The ketone group of 2-chloro-4-fluoroacetophenone undergoes nucleophilic substitution by the amine source under basic conditions, leading to the formation of the fluoroethan-1-amine side chain attached to the halogenated phenyl ring. The fluorine atom on the ethane side chain is typically introduced via fluorinating agents or by using fluorinated starting materials.

Fluorination Techniques

- Fluorination of the ethanamine side chain can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, depending on the substrate and desired fluorination site.

- The presence of fluorine on the side chain enhances the compound's biological activity and stability.

Use of Halogenated Precursors

- The aromatic ring's chlorine and fluorine substituents are introduced via selective halogenation reactions on phenyl precursors.

- For example, 2-chloro-4-fluorophenol can be synthesized by selective chlorination of 4-fluorophenol under controlled conditions without catalysts to maintain high positional selectivity.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Ethanol, Dichloromethane, THF | Choice depends on solubility and reaction type |

| Temperature | Room temperature to reflux (25°C to 80°C) | Higher temperatures may increase yield but risk side reactions |

| Base | Sodium hydride, Potassium carbonate | Facilitates nucleophilic substitution |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation or moisture interference |

| Reaction Time | Several hours (4-24 h) | Optimized based on substrate reactivity |

Representative Reaction Scheme

- Starting Material: 2-chloro-4-fluoroacetophenone

- Step 1: Reaction with amine source in the presence of base to form 2-(2-chloro-4-fluorophenyl)ethan-1-amine intermediate.

- Step 2: Fluorination of the ethanamine side chain to introduce the fluorine atom at the 2-position, yielding this compound.

Research Findings and Analytical Data

- The nucleophilic substitution method provides good yields (>70%) under optimized conditions with high purity of the final compound.

- Fluorinated amines like this compound exhibit enhanced lipophilicity and metabolic stability, making them valuable intermediates in drug discovery.

- Analytical characterization typically includes NMR (^1H, ^13C, ^19F), mass spectrometry, and chromatographic purity assessment. NMR data confirm the presence of fluorine atoms on both the aromatic ring and the ethanamine side chain.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Bases | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-fluoroacetophenone | Amine source, NaH, K2CO3 | Ethanol, DCM, THF | RT to reflux, inert atmosphere | 70-85 | Common, straightforward, scalable |

| Fluorination of side chain | Ethanamine intermediate | DAST, Selectfluor | DCM, THF | 0-25°C, inert atmosphere | 60-80 | Requires careful control to avoid over-fluorination |

| Halogenation of phenol | 4-fluorophenol | Chlorine gas | Liquid phase (heated) | 0-185°C, no catalyst | High | Selective chlorination at 2-position |

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.